molecular formula C22H21NO6 B11137747 4,8-dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate

4,8-dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate

Cat. No.: B11137747
M. Wt: 395.4 g/mol
InChI Key: KSDYNVDIGYARNC-UHFFFAOYSA-N
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Description

4,8-Dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a chromen-2-one core with dimethyl substitutions and a beta-alaninate moiety protected by a benzyloxycarbonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate typically involves multiple steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a beta-keto ester in the presence of an acid catalyst.

    Dimethyl Substitution:

    Attachment of the Beta-Alaninate Moiety: The beta-alaninate moiety is introduced via an esterification reaction between the chromen-2-one derivative and beta-alanine.

    Protection with Benzyloxycarbonyl Group: The final step involves protecting the amino group of beta-alanine with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control would ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromen-2-one core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic ring of the chromen-2-one core can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated chromen-2-one derivatives.

Scientific Research Applications

4,8-Dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

    Medicine: Investigated for its anti-inflammatory, antioxidant, and anticancer properties.

    Industry: Utilized in the development of new materials with specific optical properties due to its chromophore structure.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets:

    Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Pathways Involved: It may interfere with signaling pathways involved in inflammation and cell proliferation, contributing to its anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,8-Dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate is unique due to the presence of the beta-alaninate moiety protected by a benzyloxycarbonyl group. This structural feature enhances its stability and allows for selective deprotection under mild conditions, making it a versatile intermediate in synthetic chemistry.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C22H21NO6

Molecular Weight

395.4 g/mol

IUPAC Name

(4,8-dimethyl-2-oxochromen-7-yl) 3-(phenylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C22H21NO6/c1-14-12-20(25)29-21-15(2)18(9-8-17(14)21)28-19(24)10-11-23-22(26)27-13-16-6-4-3-5-7-16/h3-9,12H,10-11,13H2,1-2H3,(H,23,26)

InChI Key

KSDYNVDIGYARNC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)CCNC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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